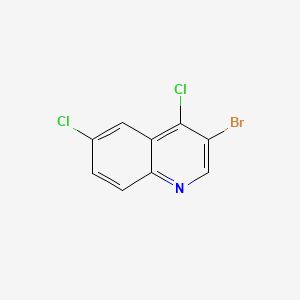
3-Bromo-4,6-dichloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,6-dichloroquinoline is a heterocyclic organic compound . It has a molecular weight of 276.95 . The compound is off-white in color and is typically stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H4BrCl2N/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H . This indicates that the compound has a bromine atom at the 3rd position and chlorine atoms at the 4th and 6th positions of the quinoline ring . Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 276.95 . The compound is typically stored at temperatures between 0-5°C .Applications De Recherche Scientifique
Synthesis of Related Quinoline Compounds : 3-Bromo-4,6-dichloroquinoline is used as an intermediate in the synthesis of various quinoline derivatives, which are important for the development of biologically active compounds. This includes the synthesis of 2,3-Dichloroquinoline (Sabol, Owen, & Erickson, 2000), 6-Bromo-4-methylquinolin-2(1H)-one (Wlodarczyk et al., 2011), and other brominated quinoline compounds for biomedical applications (Wang et al., 2015).
Development of Antibacterial Agents : Quinoline derivatives synthesized using this compound have been evaluated for their antibacterial properties. For instance, a study on the synthesis and evaluation of 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one highlighted its potential as an antibacterial agent (Ouerghi et al., 2021).
Pharmaceutical Research and Drug Synthesis : Various intermediates for pharmaceuticals, such as PI3K/mTOR inhibitors, are synthesized from compounds related to this compound. This includes the synthesis of compounds like 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile (Lei et al., 2015).
Synthesis of Quinoline Derivatives for Optical Properties : Quinoline derivatives synthesized using this compound have been investigated for their optical properties, which are significant in material sciences (Hu, Zhang, & Thummel, 2003).
Crystal Structure and Molecular Interactions Analysis : Studies have been conducted to understand the crystal structure and molecular interactions of quinoline derivatives, which are crucial for the development of novel materials and drugs (Zhou et al., 2022).
Fungitoxicity and Antimicrobial Studies : The fungitoxic and antimicrobial properties of quinoline derivatives have been explored, offering potential applications in agriculture and medicine (Gershon, Clarke, & Gershon, 1996).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
. Quinoline derivatives are known to interfere with various biochemical pathways, but the specific pathways affected by this compound are yet to be determined.
Result of Action
. Understanding these effects requires detailed studies at the molecular, cellular, and organismal levels.
Propriétés
IUPAC Name |
3-bromo-4,6-dichloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDUYCZZSSQQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671174 |
Source


|
| Record name | 3-Bromo-4,6-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-05-8 |
Source


|
| Record name | Quinoline, 3-bromo-4,6-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,6-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
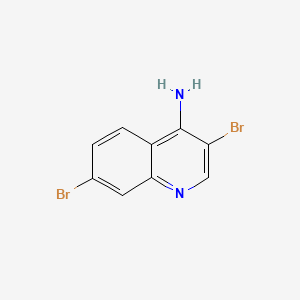



![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)

![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)

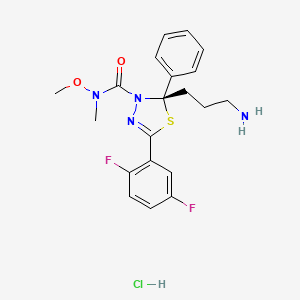

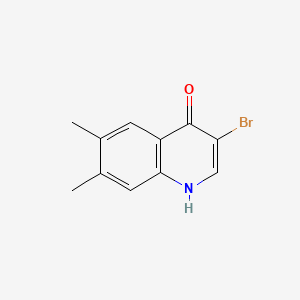
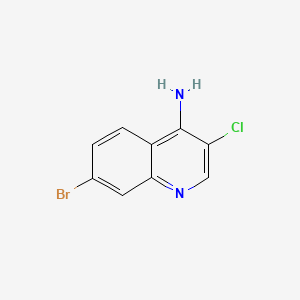
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)

